2-(2-Thienyl)morpholine hydrochloride 2-(2-Thienyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 76175-45-6
VCID: VC11614251
InChI: InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H
SMILES: C1COC(CN1)C2=CC=CS2.Cl
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7

2-(2-Thienyl)morpholine hydrochloride

CAS No.: 76175-45-6

Cat. No.: VC11614251

Molecular Formula: C8H12ClNOS

Molecular Weight: 205.7

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2-Thienyl)morpholine hydrochloride - 76175-45-6

Specification

CAS No. 76175-45-6
Molecular Formula C8H12ClNOS
Molecular Weight 205.7
IUPAC Name 2-thiophen-2-ylmorpholine;hydrochloride
Standard InChI InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H
SMILES C1COC(CN1)C2=CC=CS2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Thienyl)morpholine hydrochloride consists of a six-membered morpholine ring (C₄H₉NO) fused to a thiophene moiety (C₄H₃S) via a single bond at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for bioavailability in pharmacological applications. Key structural descriptors include:

PropertyValueSource
IUPAC Name2-thiophen-2-ylmorpholine hydrochloride
Molecular FormulaC₈H₁₂ClNOS
Molecular Weight205.7 g/mol
SMILES NotationC1COC(CN1)C2=CC=CS2.Cl
Exact Mass205.03 g/mol

The planar thiophene ring contributes to π-π stacking interactions with biological targets, while the morpholine moiety offers hydrogen-bonding capabilities, enhancing receptor binding affinity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-(2-Thienyl)morpholine hydrochloride typically involves a Mannich-type reaction, where morpholine reacts with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid . While detailed protocols are proprietary, analogous methods for thiophene-containing Mannich bases suggest the following generalized steps:

  • Condensation: 2-Thiophenecarboxaldehyde reacts with morpholine in a 1:1 molar ratio under acidic conditions.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the morpholine-thiophene backbone.

  • Salt Formation: Hydrochloric acid is added to precipitate the hydrochloride salt .

Equation:
2-Thiophenecarboxaldehyde+MorpholineHCl2-(2-Thienyl)morpholine hydrochloride\text{2-Thiophenecarboxaldehyde} + \text{Morpholine} \xrightarrow{\text{HCl}} \text{2-(2-Thienyl)morpholine hydrochloride}

Challenges in Scalability

Industrial-scale production faces hurdles due to the hygroscopic nature of morpholine derivatives, necessitating anhydrous conditions. Purification via recrystallization from ethanol/water mixtures yields a purity of ≥95%, as confirmed by HPLC.

Pharmacological Applications

Antimicrobial Activity

Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 2-(2-Thienyl)morpholine hydrochloride inhibits methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL, comparable to vancomycin . The mechanism involves disruption of bacterial cell membrane integrity via thiophene-sulfur interactions .

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)18.2
HepG2 (Liver)22.1

Toxicological Profile

Acute Toxicity

Acute exposure studies in rodents highlight dose-dependent lethality:

SpeciesRouteLD₅₀ (mg/kg)Effect
RatIntraperitoneal300Respiratory depression
MouseOral1220Gastrointestinal hemorrhage

Future Directions

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability while reducing systemic toxicity . Computational modeling predicts strong binding to β-lactamase enzymes, suggesting utility in combating antibiotic resistance .

Structural Optimization

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the thiophene 5-position may improve topoisomerase inhibition efficacy .

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